![molecular formula C16H34O2Si B14153089 2-[3-(Trimethylsilyl)propyl]decanoic acid CAS No. 88729-67-3](/img/structure/B14153089.png)
2-[3-(Trimethylsilyl)propyl]decanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(Trimethylsilyl)propyl]decanoic acid is an organic compound with the molecular formula C16H34O2Si It is characterized by the presence of a trimethylsilyl group attached to a propyl chain, which is further connected to a decanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Trimethylsilyl)propyl]decanoic acid typically involves the introduction of the trimethylsilyl group to a propyl chain, followed by its attachment to a decanoic acid molecule. One common method involves the reaction of 3-(trimethylsilyl)propyl bromide with decanoic acid in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-[3-(Trimethylsilyl)propyl]decanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
2-[3-(Trimethylsilyl)propyl]decanoic acid has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for carboxylic acids.
Biology: Investigated for its potential role in modifying biological molecules and enhancing their stability.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-[3-(Trimethylsilyl)propyl]decanoic acid involves its interaction with specific molecular targets and pathways. The trimethylsilyl group imparts hydrophobicity and steric hindrance, which can influence the compound’s reactivity and interactions with other molecules. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects.
類似化合物との比較
Similar Compounds
Decanoic acid: A simpler fatty acid without the trimethylsilyl group.
3-(Trimethylsilyl)propylamine: Contains the trimethylsilyl group but with an amine instead of a carboxylic acid.
Trimethylsilyl chloride: A reagent commonly used to introduce the trimethylsilyl group into other molecules.
Uniqueness
2-[3-(Trimethylsilyl)propyl]decanoic acid is unique due to the combination of the trimethylsilyl group and the decanoic acid moiety. This structural feature imparts specific chemical properties, such as increased hydrophobicity and steric bulk, which can influence its reactivity and applications in various fields.
特性
CAS番号 |
88729-67-3 |
|---|---|
分子式 |
C16H34O2Si |
分子量 |
286.52 g/mol |
IUPAC名 |
2-(3-trimethylsilylpropyl)decanoic acid |
InChI |
InChI=1S/C16H34O2Si/c1-5-6-7-8-9-10-12-15(16(17)18)13-11-14-19(2,3)4/h15H,5-14H2,1-4H3,(H,17,18) |
InChIキー |
CJMUCFAGIBNWBA-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC(CCC[Si](C)(C)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


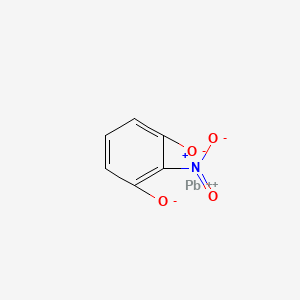
![4-(benzyloxy)-N'-[(E)-furan-2-ylmethylidene]benzohydrazide](/img/structure/B14153016.png)
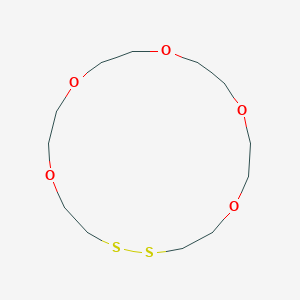
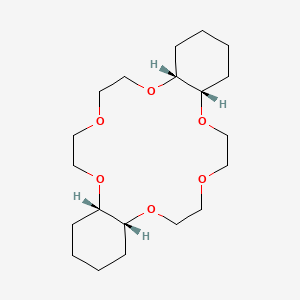
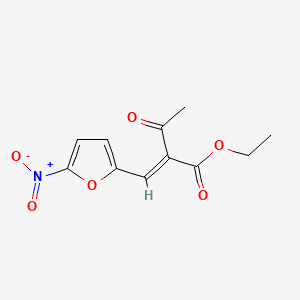
![1-[(4-Fluorophenyl)methyl]-3,7-dimethyl-8-(pyridin-3-ylmethoxy)purine-2,6-dione](/img/structure/B14153027.png)
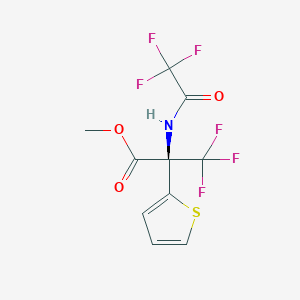
![N-benzyl-2-[(12,12-dimethyl-5-propylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl)sulfanyl]acetamide](/img/structure/B14153044.png)


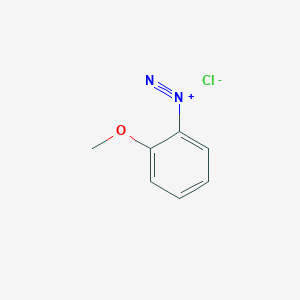
![5-ethoxy-N'-[(E)-(2-methoxyphenyl)methylidene]-1H-indole-2-carbohydrazide](/img/structure/B14153061.png)
![4-[4-Methyl-6-(4-nitrophenoxy)pyrimidin-2-yl]morpholine](/img/structure/B14153080.png)
![2-(Bicyclo[2.2.1]hept-2-yl)phenol](/img/structure/B14153083.png)
